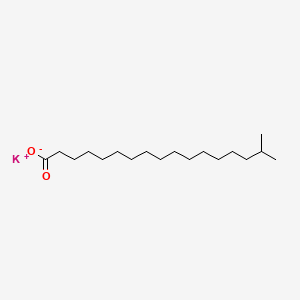
Potassium 16-methylheptadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium 16-methylheptadecanoate, also known as potassium isostearate, is a potassium salt of 16-methylheptadecanoic acid. It is an anionic surfactant belonging to the class of branched alkyl carboxylates. This compound is known for its excellent emulsifying, dispersing, solubilizing, and lubricating properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Potassium 16-methylheptadecanoate can be synthesized through the neutralization of 16-methylheptadecanoic acid with potassium hydroxide. The reaction typically occurs in an aqueous medium, where the acid and base react to form the potassium salt and water. The reaction conditions often involve moderate temperatures and stirring to ensure complete neutralization .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar neutralization process but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pH, and concentration to achieve high purity and yield. The product is then purified and dried to obtain the final solid form .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium 16-methylheptadecanoate primarily undergoes reactions typical of carboxylate salts. These include:
Substitution Reactions: The carboxylate group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or acids, and reduction to form alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution Reagents: Alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 16-methylheptadecanoic acid or corresponding ketones.
Reduction: Formation of 16-methylheptadecanol.
Substitution: Formation of esters or amides depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Potassium 16-methylheptadecanoate has diverse applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the formulation of biological assays and experiments due to its emulsifying properties.
Medicine: Investigated for its potential use in drug delivery systems and formulations.
Industry: Utilized in the production of personal care products, detergents, and lubricants.
Wirkmechanismus
The mechanism of action of potassium 16-methylheptadecanoate is primarily based on its surfactant properties. It reduces the surface tension between different phases, allowing for better mixing and interaction. The compound interacts with molecular targets such as lipid bilayers and proteins, facilitating the formation of micelles and emulsions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Potassium Stearate: Similar in structure but lacks the branched methyl group.
Potassium Oleate: An unsaturated counterpart with a double bond in the alkyl chain.
Potassium Palmitate: A straight-chain analog with a shorter carbon chain.
Uniqueness
Potassium 16-methylheptadecanoate is unique due to its branched structure, which imparts distinct physical and chemical properties. The presence of the methyl group enhances its solubility and emulsifying capabilities compared to its straight-chain counterparts .
Eigenschaften
CAS-Nummer |
66469-15-6 |
|---|---|
Molekularformel |
C18H35KO2 |
Molekulargewicht |
322.6 g/mol |
IUPAC-Name |
potassium;16-methylheptadecanoate |
InChI |
InChI=1S/C18H36O2.K/c1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(19)20;/h17H,3-16H2,1-2H3,(H,19,20);/q;+1/p-1 |
InChI-Schlüssel |
NGNZTXNWCGRXKL-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)[O-].[K+] |
Physikalische Beschreibung |
Liquid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


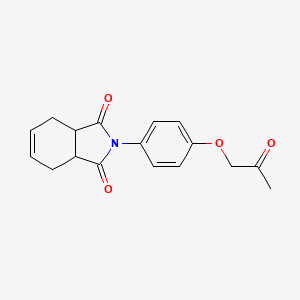
![4,7a-Dihydrotriazolo[4,5-d]pyrimidin-5-one](/img/structure/B13763543.png)

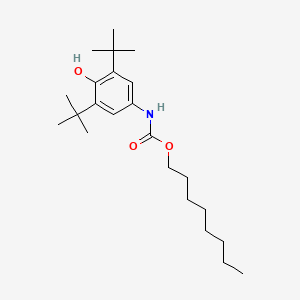
![2-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-1-OL](/img/structure/B13763556.png)

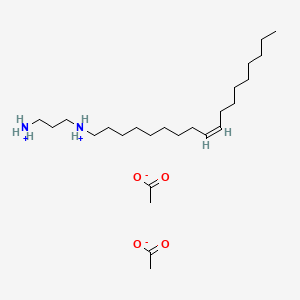
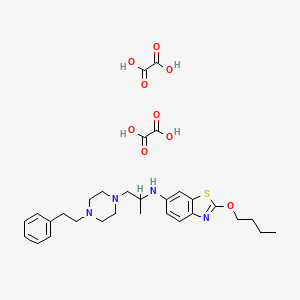

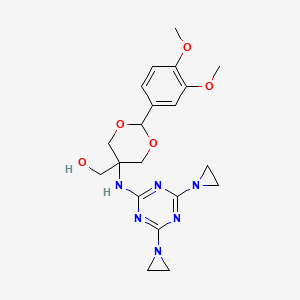
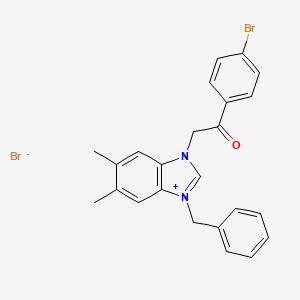
![4-Amino-1-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]pyrimidin-2-one;hydrochloride](/img/structure/B13763590.png)

![4,6-Dimethoxyfuro[2,3-b]quinolin-7(9h)-one](/img/structure/B13763607.png)
